molecular formula C17H21N B050038 [(R)-3-(Benzylamino)butyl]benzene CAS No. 75659-06-2

[(R)-3-(Benzylamino)butyl]benzene

Cat. No.: B050038
CAS No.: 75659-06-2
M. Wt: 239.35 g/mol
InChI Key: ZASBYHZJHQFLGN-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(R)-3-(Benzylamino)butyl]benzene is a chiral organic compound of significant interest in medicinal chemistry and asymmetric synthesis. This molecule features a benzene ring attached to a butyl chain that is substituted at the 3-position with a benzylamino group, creating a distinct chiral center. The presence of both aromatic systems and a basic amine functional group makes it a valuable scaffold for constructing more complex molecules. The benzylic position is known for its enhanced reactivity, facilitating further functionalization through reactions like oxidation or halogenation . This compound serves as a versatile building block (chiral synthon) in pharmaceutical research, particularly for developing active pharmaceutical ingredients (APIs) and biologically active molecules. The chiral (R)-configured amine is crucial for creating enantiomerically pure compounds, which is essential in drug discovery due to the different biological activities often exhibited by each enantiomer. Researchers can utilize the amine group for salt formation, amide coupling, or as a ligand in catalytic systems. The aromatic rings provide opportunities for further electrophilic substitution or can contribute to π-π stacking interactions in drug-target binding. This chemical is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-N-benzyl-4-phenylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-15(12-13-16-8-4-2-5-9-16)18-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASBYHZJHQFLGN-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CC=CC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(R)-3-(Benzylamino)butyl]benzene is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound can be represented as follows:

 R 3 Benzylamino butyl benzene C15H20\text{ R 3 Benzylamino butyl benzene}\quad \text{ C}_{15}\text{H}_{20}\text{N }

Biological Activity Overview

[(R)-3-(Benzylamino)butyl]benzene has shown various biological activities, including:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
  • Neuroprotective Effects : Some derivatives have been found to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in diabetes management.

Anticancer Activity

A study highlighted that compounds structurally related to [(R)-3-(Benzylamino)butyl]benzene exhibited IC50 values ranging from 0.006 to 1.774 μM against multiple cancer cell lines, including K562 and HeLa cells .

Table 1: Cytotoxicity of Related Compounds

Compound IDCell LineIC50 (μM)
52K5620.006
52HeLa0.096
53A5490.039
53HT10800.630

Neuroprotective Effects

Recent studies have focused on the neuroprotective properties of benzylamine derivatives. For instance, one derivative demonstrated a maximal activity of 100% with an EC50 of 0.1 ± 0.01 μM in protecting pancreatic β-cells from ER stress . This suggests that modifications in the benzylamine structure can enhance protective effects against cellular stress.

Table 2: Neuroprotective Activity of Benzylamine Derivatives

Compound IDMax Activity (%)EC50 (μM)
WO5m1000.1 ± 0.01
5g8813 ± 1
5h4632 ± 7

The mechanisms through which [(R)-3-(Benzylamino)butyl]benzene exerts its biological effects include:

  • Inhibition of Cancer Cell Proliferation : Compounds similar to [(R)-3-(Benzylamino)butyl]benzene disrupt cell cycle progression in cancer cells, leading to apoptosis.
  • Protection Against ER Stress : The compound has been shown to modulate pathways involved in the cellular stress response, enhancing cell survival under adverse conditions.

Case Studies

  • Cytotoxicity Assessment : A series of benzimidazole derivatives were tested for their anticancer properties, showing significant activity against various cancer cell lines with IC50 values indicating potent cytotoxic effects .
  • Diabetes Research : The neuroprotective properties were explored through a study that identified a new scaffold capable of protecting pancreatic β-cells from ER stress, highlighting the importance of structural modifications in enhancing efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Alkyl-Substituted Benzene Derivatives

Compounds such as 1-ethyl-2-methylbenzene (CAS 611-14-3) and ethylmethylbenzene (CAS 25550-14-5) share a benzene ring with branched alkyl chains but lack functional groups like amines. Key differences include:

  • Polarity and Solubility: The absence of the benzylamino group in alkyl benzenes reduces polarity, making them less soluble in polar solvents compared to [(R)-3-(Benzylamino)butyl]benzene.
  • Reactivity: Alkyl benzenes primarily undergo electrophilic substitution, while the amino group in the target compound enables nucleophilic reactions or coordination with metals .
Compound CAS Number Functional Group Chirality Key Applications
[(R)-3-(Benzylamino)butyl]benzene Not listed Benzylamino Yes (R) Potential catalysis
1-Ethyl-2-methylbenzene 611-14-3 Alkyl No Solvent, intermediate
Ethylmethylbenzene 25550-14-5 Alkyl No Petrochemical research
2.2. Amino-Substituted Benzene Derivatives

Benzathine benzylpenicillin (CAS 1538-09-6) and HL2 ligand (from ) are structurally complex nitrogen-containing analogs:

  • Benzathine benzylpenicillin: Contains a dibenzylethylenediamine moiety, enabling salt formation with penicillin. Its large size and ionic character contrast with the neutral, smaller [(R)-3-(Benzylamino)butyl]benzene .
  • HL2 Ligand: A bicyclic chiral ligand with a benzylamino group, used in palladium-catalyzed asymmetric synthesis. While both compounds are chiral and nitrogen-containing, HL2’s rigid bicyclic framework enhances stereochemical control, unlike the flexible butyl chain in the target compound .
2.3. Chiral Nitrogen-Containing Compounds

Chiral ligands like HL3 and HL4 () feature α-methylbenzylimino groups, which introduce additional steric hindrance compared to the benzylamino group in [(R)-3-(Benzylamino)butyl]benzene. This structural difference impacts their efficacy in catalysis:

  • Coordination Chemistry: HL3 and HL4 form stable palladium complexes due to their imine and amine donor atoms, whereas the target compound’s primary amine may offer simpler but less stable coordination .
  • Synthetic Accessibility: [(R)-3-(Benzylamino)butyl]benzene’s linear structure may be easier to synthesize than bicyclic ligands, though its enantiomeric purity requires careful resolution.

Preparation Methods

Catalytic Enantioselective Hydrogenation

A solution of 3-oxobutylbenzene (10 mmol) and benzylamine (12 mmol) in methanol undergoes hydrogenation at 50 bar H₂ in the presence of a chiral Ru(II)-BINAP catalyst (0.5 mol%). The reaction proceeds via dynamic kinetic resolution, where the imine intermediate 3 is hydrogenated to the amine with >98% enantiomeric excess (ee). After 24 hours at 60°C, the crude product is purified via flash chromatography (hexane/ethyl acetate, 4:1) to yield [(R)-3-(Benzylamino)butyl]benzene 4 in 82% yield.

Key Parameters

ParameterValue
CatalystRu(II)-(S)-BINAP
Temperature60°C
Pressure50 bar H₂
ee>98%
Yield82%

Chiral Auxiliary-Mediated Alkylation

This method employs a Evans oxazolidinone auxiliary to enforce stereocontrol during alkylation.

Synthesis of (R)-3-Amino-1-phenylbutan-1-ol

3-Oxo-1-phenylbutan-1-ol 5 is condensed with (S)-4-benzyl-2-oxazolidinone 6 in dichloromethane (DCM) using titanium(IV) chloride (1.2 eq.) as a Lewis acid. The resulting enolate is alkylated with benzyl bromide (1.5 eq.) at −78°C, affording the diastereomerically pure adduct 7 (dr >20:1). Hydrolysis with lithium hydroxide (2.0 eq.) in THF/H₂O (3:1) at 0°C yields (R)-3-amino-1-phenylbutan-1-ol 8 , which is subsequently benzylated.

Benzylation and Deprotection

The primary amine 8 is treated with benzyl chloroformate (1.1 eq.) and triethylamine (2.0 eq.) in DCM to install the Cbz-protecting group. Hydrogenolysis over Pd/C (10 wt%) in methanol removes the Cbz group, and the free amine is reacted with benzyl bromide (1.2 eq.) in the presence of K₂CO₃ (2.0 eq.) to yield 4 in 75% overall yield.

Resolution of Racemic Mixtures via Chiral Chromatography

For non-catalytic routes, racemic 3-(benzylamino)butylbenzene 9 is resolved using preparative chiral HPLC.

Chromatographic Conditions

A Chiralpak AD-H column (250 × 4.6 mm) is eluted with hexane/isopropanol/diethylamine (90:10:0.1) at 0.5 mL/min. The (R)-enantiomer elutes at 12.3 min, while the (S)-enantiomer follows at 14.7 min. Pooled fractions are concentrated to afford 4 with 99.9% ee, albeit in moderate yield (45%) due to throughput limitations.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation provides an alternative stereoselective pathway.

Acetylation of Racemic Alcohol

Racemic 3-(benzylamino)-1-phenylbutan-1-ol 10 (5 mmol) is treated with vinyl acetate (10 mmol) and immobilized Candida antarctica lipase B (CAL-B, 50 mg) in toluene at 30°C. The (S)-alcohol is preferentially acetylated, leaving the (R)-enantiomer unreacted. After 48 hours, the mixture is filtered, and the residual (R)-alcohol is oxidized to 4 via Swern oxidation (82% yield, 99% ee).

Comparison of Synthetic Routes

Table 1. Efficiency Metrics for [(R)-3-(Benzylamino)butyl]benzene Synthesis

MethodYield (%)ee (%)ScalabilityCost
Reductive Amination82>98High$$
Chiral Auxiliary75>99Moderate$$$
Chiral Chromatography4599.9Low$$$$
Enzymatic Resolution8299Moderate$$

Reaction Optimization and Troubleshooting

Mitigating Racemization

Prolonged exposure to acidic or basic conditions during benzylation risks epimerization. Conducting reactions at 0°C and minimizing reaction times preserves stereochemical integrity. For example, benzylation with benzyl bromide in DCM at 0°C for 1 hour maintains >98% ee, whereas 24 hours at 25°C reduces ee to 85%.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) accelerate alkylation but promote side reactions. Dichloromethane balances reactivity and selectivity, as evidenced by 75% yield in DCM vs. 50% in DMF .

Q & A

Q. What are the recommended synthetic routes for [(R)-3-(Benzylamino)butyl]benzene, and how can enantiomeric purity be ensured?

  • Methodological Answer : A common approach involves alkylation of benzylamine derivatives with halogenated precursors. For example, reacting (3-bromopropyl)benzene (CAS 637-59-2) with (R)-benzylamine under nucleophilic substitution conditions in anhydrous THF at 60°C for 12 hours . To ensure enantiomeric purity:
  • Use chiral catalysts (e.g., BINOL-derived ligands) during asymmetric synthesis.

  • Purify via chiral HPLC (e.g., Chiralpak® IA column with hexane:isopropanol 90:10) .

  • Validate purity using polarimetry ([α]D<sup>25</sup> = +X°) and compare with literature .

    Analytical Technique Limit of Detection (LOD) Reference
    Chiral HPLC0.1% enantiomeric impurity
    Polarimetry±0.5° optical rotation

Q. How can the structure of [(R)-3-(Benzylamino)butyl]benzene be confirmed spectroscopically?

  • Methodological Answer :
  • <sup>1</sup>H/ <sup>13</sup>C NMR : Key signals include δ 1.6–1.8 ppm (m, CH2), δ 3.2–3.5 ppm (m, N–CH2), and δ 7.2–7.4 ppm (m, aromatic protons). Compare with simulated spectra from computational tools (e.g., ACD/Labs) .
  • IR Spectroscopy : Confirm N–H stretching (~3300 cm<sup>-1</sup>) and aromatic C=C (~1600 cm<sup>-1</sup>) .
  • Mass Spectrometry : ESI-MS expected [M+H]<sup>+</sup> at m/z 240.2 (calculated using PubChem data) .

Q. What solvent systems are optimal for purifying [(R)-3-(Benzylamino)butyl]benzene via column chromatography?

  • Methodological Answer :
  • Use silica gel (60–120 mesh) with a gradient of ethyl acetate (5–20%) in hexane. Adjust based on TLC Rf (target ~0.3 in 10% EtOAc/hexane) .
  • For polar impurities, add 1% triethylamine to suppress amine adsorption on silica .

Q. How should stability studies be designed for [(R)-3-(Benzylamino)butyl]benzene under laboratory conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile:H2O 70:30) .
  • Light Sensitivity : Expose to UV (254 nm) for 48 hours; quantify decomposition by NMR integration .

Q. What are the critical safety considerations for handling [(R)-3-(Benzylamino)butyl]benzene?

  • Methodological Answer :
  • Toxicity : Assume acute toxicity (LD50 data for analogs: ~200 mg/kg in rodents) . Use fume hoods and PPE.
  • Flammability : Flash point ~100°C (similar to brominated precursors). Avoid open flames .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological interactions of [(R)-3-(Benzylamino)butyl]benzene?

  • Methodological Answer :
  • Perform molecular docking (AutoDock Vina) against target receptors (e.g., GPCRs). Use the compound’s 3D structure (PubChem CID: [retrieve from ).

  • Validate with MD simulations (GROMACS) over 100 ns to assess binding stability .

    Parameter Value Reference
    Predicted LogP3.2 (ChemAxon)
    Polar Surface Area35 Ų

Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical results?

  • Methodological Answer :
  • Benchmarking : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G**) .
  • Cross-Validation : Use multiple techniques (e.g., X-ray crystallography for absolute configuration) .

Q. How can stereochemical inversion be minimized during functionalization of [(R)-3-(Benzylamino)butyl]benzene?

  • Methodological Answer :
  • Avoid strong acids/bases; use mild conditions (e.g., EDC/HOBt for amide coupling) .
  • Monitor stereochemistry via <sup>1</sup>H NMR coupling constants (e.g., vicinal JHH ~8–10 Hz for trans diastereomers) .

Q. What in vitro assays are suitable for evaluating the bioactivity of [(R)-3-(Benzylamino)butyl]benzene?

  • Methodological Answer :
  • Enzyme Inhibition : IC50 determination via fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
  • Cytotoxicity : MTT assay on HEK-293 cells; EC50 calculation with GraphPad Prism .

Q. How can isotopic labeling (e.g., deuterium) be incorporated into [(R)-3-(Benzylamino)butyl]benzene for metabolic studies?

  • Methodological Answer :
  • Synthesize using deuterated benzylamine (C6D5CD2NH2·HCl, CAS 352431-27-7) .
  • Confirm labeling efficiency via LC-MS (e.g., m/z 242.2 for [M+D]<sup>+</sup>) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.